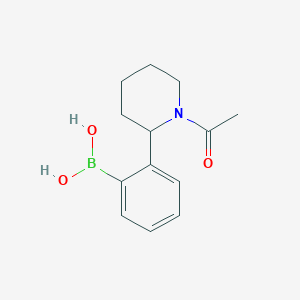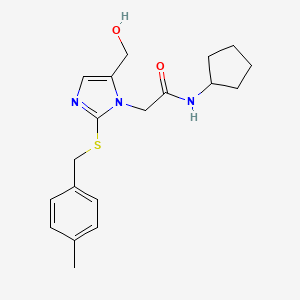
2-(1-Acetylpiperidin-2-yl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Acetylpiperidin-2-yl)phenylboronic acid is an organic compound with the molecular formula C13H18BNO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetylpiperidin-2-yl)phenylboronic acid typically involves the reaction of 2-bromophenylboronic acid with 1-acetylpiperidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the yield and purity of the final product. Additionally, the use of high-throughput screening techniques can aid in the identification of the most efficient catalysts and reaction conditions for large-scale production .
化学反应分析
Types of Reactions
2-(1-Acetylpiperidin-2-yl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The carbonyl group in the acetylpiperidine moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Alcohol derivatives of the acetylpiperidine moiety.
Substitution: Biaryl or vinyl-aryl compounds resulting from Suzuki-Miyaura cross-coupling reactions.
科学研究应用
作用机制
The mechanism of action of 2-(1-Acetylpiperidin-2-yl)phenylboronic acid is primarily related to its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which allows them to interact with various biological targets. For example, boronic acids can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, boronic acids can inhibit proteasomes by binding to the catalytic threonine residue, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells .
相似化合物的比较
2-(1-Acetylpiperidin-2-yl)phenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the acetylpiperidine moiety and has different reactivity and biological activity.
2-(1-Hydroxyethyl)piperidin-2-yl)phenylboronic acid: Contains a hydroxyl group instead of an acetyl group, which affects its chemical properties and reactivity.
4-(1-Acetylpiperidin-2-yl)phenylboronic acid: The position of the boronic acid group on the phenyl ring is different, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and development in multiple fields.
属性
IUPAC Name |
[2-(1-acetylpiperidin-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-10(16)15-9-5-4-8-13(15)11-6-2-3-7-12(11)14(17)18/h2-3,6-7,13,17-18H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJGRGMLHSKHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2CCCCN2C(=O)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2778799.png)

![(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B2778804.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B2778806.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2778808.png)

![Tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778814.png)

![Ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2778816.png)
![5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2778818.png)
![1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA](/img/structure/B2778819.png)

